
N-Me-D-Orn(Boc)-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride, commonly referred to as N-Me-D-Orn(Boc)-OMe.HCl, is a synthetic amino acid derivative. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride typically involves the protection of the amino group of D-ornithine with a tert-butoxycarbonyl (Boc) group, followed by methylation of the carboxyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to expose the amino group for further reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Acidic Conditions: For Boc group removal, trifluoroacetic acid (TFA) is commonly used.
Basic Conditions: For ester hydrolysis, sodium hydroxide (NaOH) or other strong bases are employed.
Coupling Reagents: For peptide synthesis, reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-Methyl-D-Ornithine.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of N-Methyl-D-Ornithine carboxylic acid.
Applications De Recherche Scientifique
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biochemical Studies: To study enzyme-substrate interactions and protein folding.
Medicinal Chemistry: In the design and synthesis of peptide-based drugs and inhibitors.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into peptide chains. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to expose the functional amino group, allowing the peptide to interact with its target molecules. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-D-Ornithine: The deprotected form of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride.
Fmoc-N-Methyl-D-Ornithine: Another protected form used in peptide synthesis.
Boc-L-Ornithine: A similar compound with a different stereochemistry.
Uniqueness
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is unique due to its specific combination of protective groups, which provide stability and solubility while allowing for selective deprotection and functionalization during peptide synthesis .
Propriétés
Formule moléculaire |
C12H25ClN2O4 |
|---|---|
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
methyl (2R)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m1./s1 |
Clé InChI |
CYJPBNPWHLQXKO-SBSPUUFOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)OC)NC.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


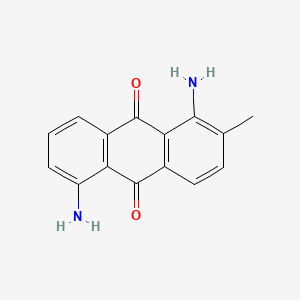
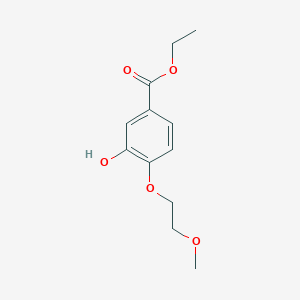
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
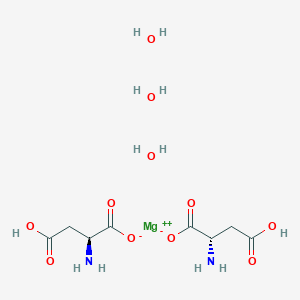
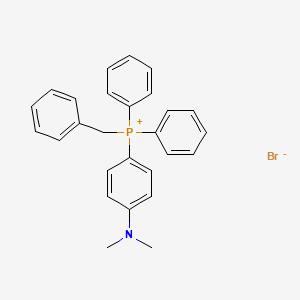
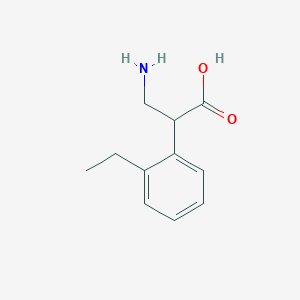

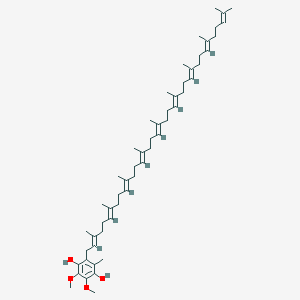
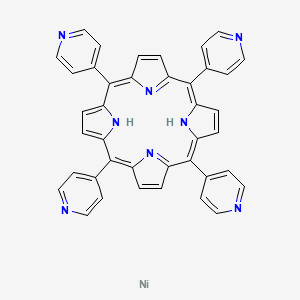
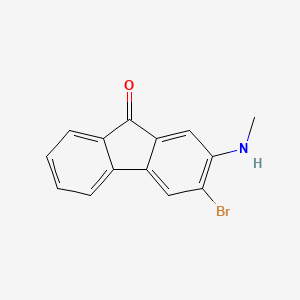
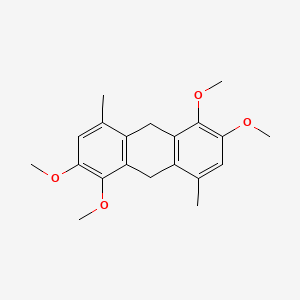
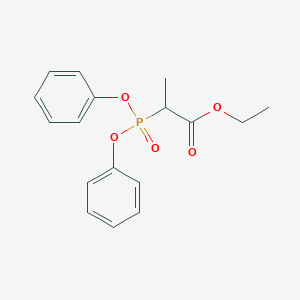
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
